3-Methyl-3,6-diazabicyclo[3.2.0]heptane
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Overview
Description
3-Methyl-3,6-diazabicyclo[320]heptane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicycloheptane, characterized by the presence of two nitrogen atoms in its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These may include halogens, acids, and bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.
Scientific Research Applications
3-Methyl-3,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a nicotinic acetylcholine receptor agonist
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include signal transduction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.2.0]heptane: A parent compound with similar structural features but lacking the methyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different ring structure and substitution pattern.
Uniqueness
3-Methyl-3,6-diazabicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and receptor studies.
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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